2-(2-ethoxy-4-{[2-(3-methylphenyl)-1-pyrrolidinyl]methyl}phenoxy)acetamide
Overview
Description
2-(2-ethoxy-4-{[2-(3-methylphenyl)-1-pyrrolidinyl]methyl}phenoxy)acetamide is a useful research compound. Its molecular formula is C22H28N2O3 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.20999276 g/mol and the complexity rating of the compound is 473. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antiproliferative Activities
Research on new functionalized pyridine linked thiazole derivatives, including compounds structurally related to "2-(2-ethoxy-4-{[2-(3-methylphenyl)-1-pyrrolidinyl]methyl}phenoxy)acetamide," has shown promising antiproliferative activities against various cancer cell lines such as liver carcinoma (HepG2), laryngeal carcinoma (Hep-2), prostate cancer (PC3), and breast cancer (MCF-7). These studies suggest potential applications in developing anticancer agents (Alaa M. Alqahtani & A. Bayazeed, 2020).
Antimicrobial Activities
Compounds bearing similarity in structural motifs to the query chemical have been synthesized and tested for antimicrobial activities. For instance, thiazoles and their fused derivatives have exhibited in vitro antimicrobial activity against bacterial isolates such as Escherichia coli and Xanthomonas citri, and antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum. This highlights the potential of these compounds in the development of new antimicrobial agents (Wagnat W. Wardkhan et al., 2008).
Synthesis and Characterization of Novel Compounds
Studies have also focused on the synthesis and characterization of novel compounds with similar structural features, aiming to explore their biological activities. For example, the synthesis of protein tyrosine phosphatase 1B inhibitors from derivatives of 2-ethoxy carbonyl methylene thiazol-4-one indicates a methodological approach to discovering potential therapeutic agents (A. Saxena et al., 2009).
Application in Disease Diagnosis
Additionally, derivatives of similar structural complexity have been applied in the development of diagnostic tools for liver diseases. For instance, the synthesis and application of [13C]phenacetin in breath tests highlight the role of chemically intricate molecules in enhancing diagnostic methodologies for health conditions (K. Kurumaya et al., 1988).
Properties
IUPAC Name |
2-[2-ethoxy-4-[[2-(3-methylphenyl)pyrrolidin-1-yl]methyl]phenoxy]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-3-26-21-13-17(9-10-20(21)27-15-22(23)25)14-24-11-5-8-19(24)18-7-4-6-16(2)12-18/h4,6-7,9-10,12-13,19H,3,5,8,11,14-15H2,1-2H3,(H2,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOLEYCTLQZNFT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCC2C3=CC=CC(=C3)C)OCC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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